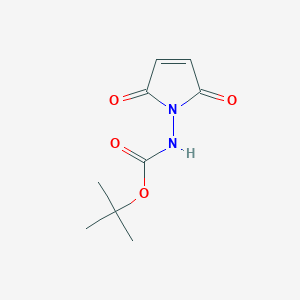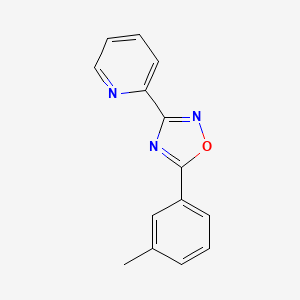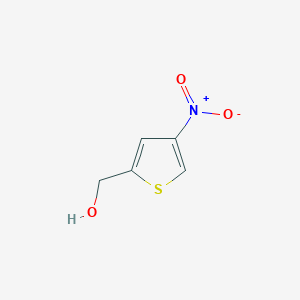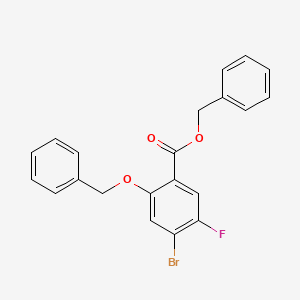
Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of benzyl, benzyloxy, bromo, and fluoro substituents on the benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The substitution of a hydrogen atom with a fluorine atom using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzylation: The protection of hydroxyl groups by converting them into benzyl ethers using benzyl bromide and a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Esterification: The formation of the benzoate ester by reacting the benzoic acid derivative with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The benzylic position can undergo oxidation to form benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced at the benzylic position using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (SNAr) can replace the fluorine atom with an amine or thiol group.
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, CrO3, OsO4
Reducing Agents: LiAlH4, NaBH4, H2/Pd
Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides
Major Products:
Oxidation Products: Benzoic acid derivatives
Reduction Products: Benzyl alcohol derivatives
Substitution Products: Amino, thiol, or alkoxy-substituted benzoates
Scientific Research Applications
Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (bromo and fluoro) and electron-donating groups (benzyloxy) can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- Benzyl 2-(benzyloxy)-4-chloro-5-fluorobenzoate
- Benzyl 2-(benzyloxy)-4-bromo-5-chlorobenzoate
- Benzyl 2-(benzyloxy)-4-bromo-5-methylbenzoate
Comparison: Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate is unique due to the combination of bromo and fluoro substituents, which can significantly affect its reactivity and interactions compared to similar compounds with different substituents. The presence of both electron-withdrawing and electron-donating groups provides a balance that can be exploited in various chemical reactions and applications.
Properties
Molecular Formula |
C21H16BrFO3 |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
benzyl 4-bromo-5-fluoro-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C21H16BrFO3/c22-18-12-20(25-13-15-7-3-1-4-8-15)17(11-19(18)23)21(24)26-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
InChI Key |
DSXLKZSGJZLBNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)OCC3=CC=CC=C3)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


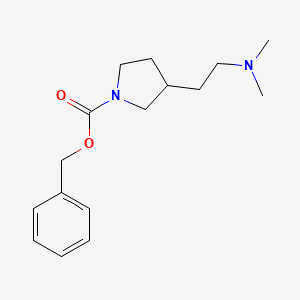
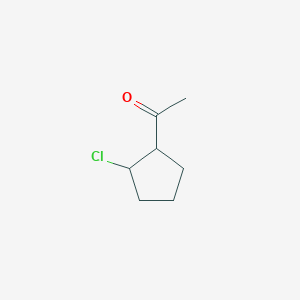
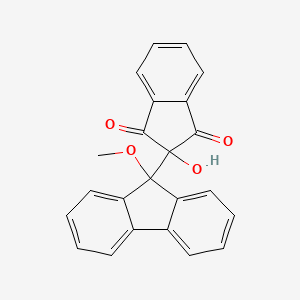
![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)

![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)
